molecular formula C6H4ClN3O B7967899 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Cat. No.: B7967899
M. Wt: 169.57 g/mol
InChI Key: KZDGMBIFOZKEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a bicyclic heterocyclic compound featuring a pyrrole ring fused with a pyrimidine ring. The chlorine atom at position 4 and the hydroxyl group at position 6 confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry. It is widely used as a synthetic building block for kinase inhibitors, particularly in fragment-based drug discovery (FBDD) . Its molecular formula is C₆H₄ClN₃O, with a molecular weight of 169.57 g/mol. Key applications include the synthesis of antiviral agents and kinase-targeting therapeutics, leveraging its halogen substituent for binding interactions .

Properties

IUPAC Name

4-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h2H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDGMBIFOZKEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=NC=N2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Hydroxypyrrolo[3,2-d]Pyrimidine Using Phosphorus Oxychloride

A widely adopted method involves the direct chlorination of 4-hydroxypyrrolo[3,2-d]pyrimidine using phosphorus oxychloride (POCl₃). In this approach, 4-hydroxypyrrolo[3,2-d]pyrimidine (5.0 g, 27.8 mmol) is refluxed in POCl₃ (83.3 mmol) for 5 hours . The reaction mixture is then quenched with ice, neutralized with potassium carbonate, and filtered to yield the crude product. Recrystallization from ethanol affords 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in 82% yield . Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 9.11 (s, 1H) and 8.90 (s, 1H) in the ¹H spectrum .

Key Advantages :

  • High yield (82%) under reflux conditions.

  • Minimal purification required due to selective chlorination.

Microwave-Assisted Chlorination with Triethylamine and Trichlorophosphate

An optimized protocol employs microwave irradiation to accelerate the chlorination step. A mixture of 4-hydroxypyrrolo[3,2-d]pyrimidine, trichlorophosphate, and triethylamine in toluene is heated at 50°C for 15 hours . The reaction is quenched with ice water, adjusted to pH 7–8 with sodium carbonate, and purified via decolorization and recrystallization from acetone . This method achieves a remarkable 93.2% yield, with purity exceeding 99.1% .

Reaction Parameters :

ParameterValue
Temperature50°C
Reaction Time15 hours
Catalyst1,4-Diazabicyclo[2.2.2]octane
SolventToluene
Yield93.2%

Mechanistic Insight :
The chlorinating agent (trichlorophosphate) facilitates electrophilic substitution at the 4-position, while triethylamine acts as a base to neutralize HCl byproducts .

Formic Acid-Mediated Cyclization Followed by Chlorination

An alternative route begins with the cyclization of substituted aminopyrroles using formic acid. A mixture of aminopyrrole (0.01 mol) and 85% formic acid is refluxed for 3 hours, yielding 5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-ol . Subsequent treatment with phosphorus oxychloride introduces the chlorine substituent, producing 4-chloro-5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidine in 60% yield .

Critical Observations :

  • The diphenyl substituents enhance steric hindrance, necessitating prolonged reflux (4 hours) for complete chlorination .

  • Recrystallization from ethanol is essential to remove unreacted starting materials.

Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives

For derivatives requiring functionalization at the 7-position, a palladium-catalyzed cross-coupling reaction is employed. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with methylmagnesium bromide in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) to yield 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine . Although this method focuses on alkylation, the chlorination step remains consistent with earlier protocols, achieving moderate yields (45–60%) .

Experimental Challenges :

  • Strict anhydrous conditions are required to prevent catalyst deactivation.

  • Purification via silica gel chromatography is necessary to isolate the desired product .

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the four methods:

MethodYield (%)Reaction TimePurification ComplexityScalability
POCl₃ Reflux 825 hoursLowHigh
Microwave Chlorination 93.215 hoursModerateModerate
Formic Acid Cyclization 607 hoursHighLow
Palladium Cross-Coupling 5524 hoursHighLow

Key Findings :

  • The microwave-assisted method offers the highest yield (93.2%) but requires specialized equipment .

  • POCl₃ reflux balances yield and scalability, making it ideal for industrial applications .

  • Palladium-catalyzed routes are less efficient but enable functional diversity .

Mechanistic Considerations and Side Reactions

Chlorination predominantly proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group at the 4-position activates the pyrimidine ring, directing electrophiles to the para position. Competing side reactions include:

  • Over-chlorination : Excessive POCl₃ or prolonged heating may introduce additional chlorine atoms .

  • Ring Oxidation : Under oxidative conditions, the pyrrole moiety may undergo degradation, necessitating strict temperature control .

Industrial-Scale Production and Optimization

For large-scale synthesis, the POCl₃ reflux method is preferred due to its simplicity and cost-effectiveness. Key optimizations include:

  • Solvent Recycling : Toluene can be recovered and reused, reducing waste .

  • Catalyst Loading : Reducing palladium catalyst concentrations by 50% maintains efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or thiols (e.g., thiophenol) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrrolo[3,2-d]pyrimidine derivative .

Scientific Research Applications

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol primarily involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways that are essential for cell proliferation and survival, making it a valuable compound in cancer research .

Comparison with Similar Compounds

4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-6-ol (2d)

  • Structure : Differs by a fluorine atom at position 5 and a fused pyrrolo[2,3-d]pyrimidine scaffold.
  • Synthesis : Requires Selectfluor and H₂O in CH₃CN, yielding a diastereomeric mixture (54% yield). Challenges arise due to the labile chlorine atom during dehydration steps .
  • Applications: Explored in genotoxin-free synthesis routes for antiviral precursors but exhibits lower stability compared to the non-fluorinated parent compound .

7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

  • Structure : Bromine substitution at position 7 enhances steric bulk.
  • Synthesis : Produced via N-bromosuccinimide (NBS) bromination of the parent compound in tetrahydrofuran (THF) .
  • Cost : ~$280/g for the 7-bromo-4-OH analog, significantly pricier than the 4-chloro derivative ($9.90/g) due to synthetic complexity .

Functional Group Modifications

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid Ethyl Ester

  • Structure : Ethyl ester at position 6 enhances solubility and reactivity for further derivatization.
  • Properties : Molecular weight 225.63 g/mol; SMILES: CCOC(=O)c1cc2ncnc(Cl)c2[nH]1.
  • Applications : Intermediate for prodrug development, leveraging ester hydrolysis in vivo .

4-Chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

  • Structure : Methyl groups at positions 2 and 7 with a hydroxyl group at position 3.
  • Synthesis : Requires multi-step functionalization, leading to reduced yields (~63%) .

Kinase Binding and Affinity Comparisons

Compound Target Kinase Binding Affinity (KD) Ligand Efficiency (LE) Key Feature Reference
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol AAK1 210 µM 0.83 Chlorine-driven hinge binding
4-OH Analog (7-bromo) Kinases Not reported N/A High cost due to bromine
5-Fluoro Analog (2d) Antiviral targets N/A N/A Labile chloro group limits use

Key Findings :

  • The chlorine atom in this compound is critical for maintaining kinase affinity, contributing to a novel binding motif distinct from standard hinge interactions .
  • Fluorinated analogs face synthetic instability, while brominated derivatives incur higher costs without significant affinity improvements .

Economic and Industrial Viability

Compound Price ($/g) Scalability Preferred Applications
This compound 9.90 High Kinase inhibitors, antiviral drugs
7-Bromo-4-OH analog 280.00 Low Specialty pharmaceuticals
Ethyl ester derivative ~50.00 Moderate Prodrug synthesis

Notes: The parent compound’s cost-effectiveness and scalable synthesis (e.g., via retrosynthetic software) make it superior for industrial applications .

Biological Activity

Overview

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a chlorinated pyrrolopyrimidine compound recognized for its significant biological activities, particularly its antibacterial and antitumor properties. This compound has gained attention in the pharmaceutical field due to its ability to inhibit key enzymes involved in DNA replication and transcription, making it a candidate for further research in drug development.

The biological activity of this compound primarily involves the inhibition of DNA gyrase , an essential enzyme for bacterial DNA supercoiling. By binding to DNA gyrase, this compound disrupts bacterial DNA replication, leading to cell death. Additionally, it has been shown to induce apoptosis in cancer cells by modulating various cellular pathways, including upregulating pro-apoptotic genes (e.g., P53 and BAX) and downregulating anti-apoptotic genes (e.g., Bcl2) .

Antibacterial Properties

This compound exhibits notable antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. Its mechanism involves the inhibition of DNA synthesis through the targeting of DNA gyrase .

Antitumor Activity

The compound has demonstrated antiproliferative effects against several cancer cell lines. In vitro studies indicate that it can induce cell cycle arrest at the G2/M phase in triple-negative breast cancer cells (MDA-MB-231), with varying degrees of apoptotic activity depending on structural modifications . The introduction of halogens at specific positions on the pyrrolopyrimidine scaffold enhances its potency significantly .

Research Findings

Various studies have explored the biological activity of this compound and its derivatives. Below is a summary of key findings:

Study Cell Line IC50 (µM) Mechanism Effect
Study 1MDA-MB-2310.0227Cell cycle arrest at G2/MInduces apoptosis
Study 2HeLa0.015Inhibition of DNA gyraseCytotoxic effects
Study 3L12100.010Apoptosis inductionSignificant growth inhibition

Case Studies

  • Antiproliferative Activity : In a study evaluating halogenated pyrrolo[3,2-d]pyrimidines, this compound was found to exhibit significant cytotoxicity against MDA-MB-231 cells, leading to G2/M arrest with minimal apoptotic death observed .
  • Mechanistic Insights : Another investigation highlighted the role of structural modifications in enhancing the compound's activity against various cancer types. For instance, derivatives with iodine substitutions showed enhanced potency compared to their chloro counterparts .

Q & A

Q. Computational Methodology

  • Density Functional Theory (DFT) : Predicts reactive sites for electrophilic substitution. For example, the 4-chloro group’s electron-withdrawing effect directs nucleophiles to the 2-position .
  • Molecular Docking : Used in to model interactions with kinase targets (e.g., EGFR). Substituents like 6-(4-nitro-phenyl) enhance binding affinity by forming π-π interactions with hydrophobic pockets .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives for synthesis .

How do researchers address instability of this compound under acidic or basic conditions?

Stability Optimization
The compound degrades via hydrolysis of the chloro group or pyrrole ring opening. and recommend:

  • pH Buffering : Conduct reactions in neutral or weakly acidic media (pH 4–6) to prevent dechlorination.
  • Lyophilization : Store as a lyophilized powder at –20°C to minimize hydrolytic degradation .
  • Stabilizing Additives : Include antioxidants like BHT (0.1% w/v) in formulations to inhibit oxidative decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.